
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one” is a chemical derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It’s a significant intermediate of 1H-indazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a refractive index of n20/D 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and density of 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
1. Catalytic Reduction of Biomass-Derived Furanic Compounds
A study by Nakagawa, Tamura, and Tomishige (2013) explored the reduction of biomass-derived furanic compounds using hydrogen over heterogeneous catalysts. This study is relevant because it involves the hydrogenation of compounds that may have structural similarities to the compound . The research provides insights into the transformation of oxygen-rich compounds in catalytic processes, which could be applicable to derivatives of cyclopentanone, a core structure in the compound of interest (Nakagawa, Tamura, & Tomishige, 2013).
2. Structural Investigation of Organoboron Compounds
Kliegel, Motzkus, Rettig, and Trotter (1984) conducted a study on the synthesis, physical properties, and molecular structures of specific organoboron compounds. This research is pertinent due to the presence of a boron-related group in the compound of interest. The study's focus on the structural aspects of organoboron compounds can provide a foundational understanding of how boron-containing groups might influence the properties of the compound (Kliegel et al., 1984).
3. Synthesis and Antimicrobial Activity of Cyclohexylidene Derivatives
Ghorab, Soliman, Alsaid, and Askar (2017) researched the synthesis and antimicrobial activity of certain cyclohexylidene derivatives, which are relevant due to the cyclopentanone core in the compound of interest. This study can shed light on the potential antimicrobial applications of compounds with similar structural features (Ghorab, Soliman, Alsaid, & Askar, 2017).
4. Structural Studies of Triamcinolone Acetonide Acetate
Lu, Tang, Gu, and Hu (2011) conducted structural studies on Triamcinolone acetonide acetate, a compound that, while not directly related, shares structural similarities with cyclopentanone derivatives. Insights from this study might be extrapolated to understand the structural characteristics of the compound (Lu, Tang, Gu, & Hu, 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as n,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis .
Mode of Action
Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the dioxaborolane group can form a covalent bond with a carbon atom in another molecule, facilitating the formation of complex organic structures .
Biochemical Pathways
Boron-containing compounds are known to participate in various biochemical reactions, including those involving carbon-carbon bond formation .
Result of Action
As a boron-containing compound, it may be involved in the formation of complex organic structures through borylation reactions .
Action Environment
The action, efficacy, and stability of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from light and air . These precautions suggest that the compound may be sensitive to oxidation and photodegradation.
Eigenschaften
IUPAC Name |
3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-11(2)8-9(15)7-10(11)14-16-12(3,4)13(5,6)17-14/h10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFGEJUBYEDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)CC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


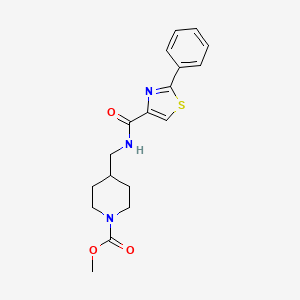

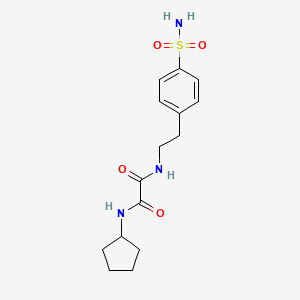

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2975109.png)
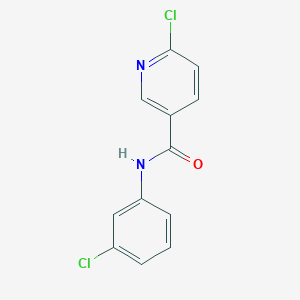
![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)
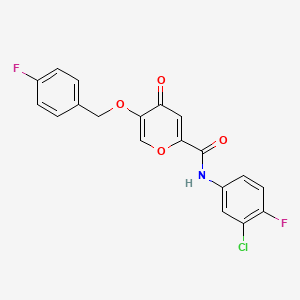

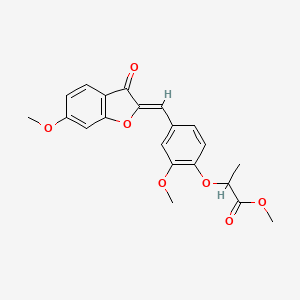

![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)